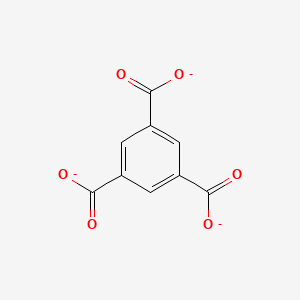

Benzene-1,3,5-tricarboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

benzene-1,3,5-tricarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6O6/c10-7(11)4-1-5(8(12)13)3-6(2-4)9(14)15/h1-3H,(H,10,11)(H,12,13)(H,14,15)/p-3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMKYBPDZANOJGF-UHFFFAOYSA-K | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C(=O)[O-])C(=O)[O-])C(=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H3O6-3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.12 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Benzene-1,3,5-tricarboxylate: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Benzene-1,3,5-tricarboxylate, also known as trimesic acid (H₃BTC). It covers its synthesis, key physicochemical properties, and significant applications, with a particular focus on its role as a fundamental building block in the development of advanced materials such as Metal-Organic Frameworks (MOFs).

Physicochemical Properties of Benzene-1,3,5-tricarboxylate

Benzene-1,3,5-tricarboxylate is a highly symmetrical aromatic tricarboxylic acid. Its planar structure and the presence of three carboxyl groups dictate its chemical reactivity and make it an excellent candidate for forming crystalline networks.[1] The key physical and chemical properties are summarized in the tables below.

Table 1: General and Physical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₆O₆ | [1][2] |

| Molecular Weight | 210.14 g/mol | [1][2] |

| Appearance | White to off-white crystalline powder | [1][3] |

| Melting Point | >300 °C | [1][2] |

| Solubility in Water | Approx. 15 g/L at 20 °C | [1] |

| Solubility in Organic Solvents | Soluble in ethanol (B145695), methanol, DMSO, and DMF | [1] |

Table 2: Acid Dissociation Constants (pKa)

| Dissociation Constant | Value (at 25 °C) | Reference(s) |

| pKa₁ | 2.12 | [1][2] |

| pKa₂ | 4.10 | [1][2] |

| pKa₃ | 5.18 | [1][2] |

Synthesis of Benzene-1,3,5-tricarboxylate

The primary industrial synthesis of trimesic acid involves the oxidation of mesitylene (B46885) (1,3,5-trimethylbenzene). Several oxidizing agents can be employed, each with its own advantages and considerations.

Experimental Protocol: Oxidation of Mesitylene with Potassium Permanganate (B83412)

This laboratory-scale procedure is a classic method for the synthesis of trimesic acid.[4]

Materials:

-

Mesitylene (1,3,5-trimethylbenzene)

-

Potassium permanganate (KMnO₄)

-

Sodium hydroxide (B78521) (NaOH)

-

Sulfuric acid (H₂SO₄), concentrated

-

Distilled water

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, dissolve a specific amount of sodium hydroxide in distilled water.

-

Add mesitylene to the alkaline solution.

-

While stirring vigorously, gradually add potassium permanganate to the mixture. The reaction is exothermic and the addition should be controlled to maintain a manageable temperature.

-

After the addition is complete, heat the mixture to reflux for several hours until the purple color of the permanganate has disappeared, indicating the completion of the oxidation.

-

Cool the reaction mixture and filter off the manganese dioxide (MnO₂) precipitate.

-

Acidify the filtrate with concentrated sulfuric acid until the pH is strongly acidic. Trimesic acid will precipitate out as a white solid.

-

Collect the crude trimesic acid by filtration and wash with cold distilled water.

-

Recrystallize the crude product from hot water to obtain pure Benzene-1,3,5-tricarboxylic acid.

Alternative Synthesis Routes

-

Liquid-Phase Air Oxidation of Mesitylene: This is a common industrial method that utilizes a cobalt-manganese catalyst.[2]

-

Nitric Acid Oxidation of Mesitylene: This method uses concentrated nitric acid as the oxidizing agent.[2]

Synthesis of Benzene-1,3,5-tricarboxylate Derivatives: Metal-Organic Frameworks (MOFs)

Trimesic acid is a cornerstone in the synthesis of MOFs, where it acts as an organic linker connecting metal ions or clusters. One of the most studied MOFs derived from trimesic acid is HKUST-1 (also known as Cu-BTC), which is composed of copper(II) ions and benzene-1,3,5-tricarboxylate linkers.[5]

Experimental Protocol: Solvothermal Synthesis of HKUST-1 (Cu-BTC)

This protocol describes a common method for the synthesis of HKUST-1.[1][6]

Materials:

-

Copper(II) nitrate (B79036) trihydrate (Cu(NO₃)₂·3H₂O)

-

Benzene-1,3,5-tricarboxylic acid (H₃BTC)

-

N,N-Dimethylformamide (DMF)

-

Ethanol

-

Deionized water

Procedure:

-

Prepare two separate solutions. In the first, dissolve copper(II) nitrate trihydrate in deionized water. In the second, dissolve trimesic acid in a mixture of DMF and ethanol.[6]

-

Combine the two solutions in a Teflon-lined stainless-steel autoclave.

-

Seal the autoclave and place it in an oven heated to a specific temperature (e.g., 120-140 °C) for a designated period (e.g., 12-24 hours).[1]

-

After the reaction, allow the autoclave to cool down to room temperature.

-

Collect the blue crystalline product by filtration or centrifugation.

-

Wash the product with DMF and then ethanol to remove unreacted starting materials and solvent molecules from the pores.

-

Activate the synthesized HKUST-1 by heating under vacuum to remove the coordinated solvent molecules, making the porous structure accessible.

Characterization Techniques

A variety of analytical techniques are employed to characterize both trimesic acid and its derived MOFs to ensure purity, and determine structural and physical properties.

Table 3: Common Characterization Techniques

| Technique | Purpose | Reference(s) |

| Powder X-ray Diffraction (PXRD) | To determine the phase purity and crystal structure of the synthesized materials. | [1] |

| Fourier-Transform Infrared (FTIR) Spectroscopy | To identify the functional groups present in the molecule and to confirm the coordination of the carboxylate groups to the metal centers in MOFs. | [3][7] |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | To elucidate the molecular structure of trimesic acid and its derivatives in solution. | [8] |

| Thermogravimetric Analysis (TGA) | To assess the thermal stability of the compounds and to determine the temperature at which solvent molecules are removed during MOF activation. | [1] |

| Scanning Electron Microscopy (SEM) | To visualize the morphology and crystal size of the synthesized materials. | [1] |

| Single Crystal X-ray Diffraction | To determine the precise three-dimensional atomic arrangement in a single crystal. | [9] |

Applications in Research and Drug Development

The unique properties of Benzene-1,3,5-tricarboxylate and its derivatives have led to their investigation in a wide range of applications.

-

Metal-Organic Frameworks (MOFs): As a primary building block, trimesic acid is crucial for the synthesis of porous MOFs used in gas storage and separation, catalysis, and sensing.[1][10]

-

Drug Delivery: Trimesic acid-based polymers and MOFs are being explored as carriers for the controlled and targeted delivery of therapeutic agents.[11][12] The porous nature of MOFs allows for high drug loading, and the tunable surface chemistry can be functionalized for specific biological targets.

-

Pharmaceutical Intermediates: It serves as a versatile intermediate in the synthesis of various active pharmaceutical ingredients.[2]

-

Cross-linking Agent: The trifunctional nature of trimesic acid makes it an effective cross-linking agent for polymers, enhancing their mechanical and thermal properties.[4]

Visualized Workflows and Pathways

Synthesis of Benzene-1,3,5-tricarboxylate

Caption: A simplified workflow for the synthesis of Benzene-1,3,5-tricarboxylic acid.

Solvothermal Synthesis of HKUST-1 (Cu-BTC) MOF

Caption: A step-by-step workflow for the solvothermal synthesis of HKUST-1 MOF.

Application Pathways of Benzene-1,3,5-tricarboxylate

Caption: Logical relationships of Benzene-1,3,5-tricarboxylate's primary applications.

References

- 1. air.sjtu.edu.cn [air.sjtu.edu.cn]

- 2. autechindustry.com [autechindustry.com]

- 3. researchgate.net [researchgate.net]

- 4. Trimesic Acid CAS 554-95-0: Properties, Synthesis, and Industrial Applications [sinocurechem.com]

- 5. academic.oup.com [academic.oup.com]

- 6. mdpi.com [mdpi.com]

- 7. FT-IR and FT-Raman spectra, normal coordinate analysis and ab initio computations of Trimesic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 1,3,5-Benzenetricarboxylic acid | C9H6O6 | CID 11138 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Application of synthesized metal-trimesic acid frameworks for the remediation of a multi-metal polluted soil and investigation of quinoa responses - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Characterisation and Evaluation of Trimesic Acid Derivatives as Disulphide Cross-Linked Polymers for Potential Colon Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Unraveling the Intricacies of Benzene-1,3,5-tricarboxylate: A Crystallographic Perspective

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Benzene-1,3,5-tricarboxylic acid, also known as trimesic acid, is a fundamental building block in the realm of crystal engineering and materials science. Its planar structure and threefold symmetry, stemming from the aromatic ring and three carboxylic acid groups, make it an exceptional candidate for constructing highly ordered supramolecular architectures, including co-crystals and metal-organic frameworks (MOFs). This guide delves into the core of its crystalline arrangements, providing a comprehensive analysis of its structure, detailed experimental protocols for its study, and a visual representation of the analytical workflow.

Quantitative Crystallographic Data

The crystal structure of benzene-1,3,5-tricarboxylate can manifest in various forms, including different polymorphs, hydrates, and as a component in multi-component crystals. The following tables summarize key crystallographic data for some of these structures, offering a comparative overview.

| Parameter | Trimesic Acid (Monoclinic Modification) [1][2] |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a (Å) | 26.52 |

| b (Å) | 16.42 |

| c (Å) | 26.55 |

| α (°) | 90 |

| β (°) | 91.53 |

| γ (°) | 90 |

| Molecules per Cell (Z) | 48 |

| Parameter | Benzene-1,3,5-tricarboxylic acid–4-pyridone (1/3) (Orthorhombic Polymorph) [3] |

| Crystal System | Orthorhombic |

| Space Group | Pna2₁ |

| a (Å) | Data not explicitly provided in the abstract |

| b (Å) | Data not explicitly provided in the abstract |

| c (Å) | Data not explicitly provided in the abstract |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Parameter | Tris(2-methyl-1H-imidazol-3-ium) benzene-1,3,5-tricarboxylate [4] |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | Data not explicitly provided in the abstract |

| b (Å) | Data not explicitly provided in the abstract |

| c (Å) | Data not explicitly provided in the abstract |

| α (°) | Data not explicitly provided in the abstract |

| β (°) | Data not explicitly provided in the abstract |

| γ (°) | Data not explicitly provided in the abstract |

Structural Insights

The fundamental structural motif of pure trimesic acid involves the formation of extensive hydrogen-bonding networks. In one monoclinic modification, six molecules of trimesic acid form large, open rings through pairs of O-H···O hydrogen bonds.[1] These two-dimensional networks are not planar but are pleated and interpenetrate one another.[1] The average C(ring)-C(ring) bond distance is 1.390 Å, and the average C(ring)-C(carboxyl) distance is 1.489 Å.[1]

In co-crystals, such as with 4-pyridone, the structure is also dominated by a three-dimensional hydrogen-bonded framework.[3] The dihedral angles between the carboxylic acid groups and the benzene (B151609) ring are a key structural feature, with values of 2.95°, 6.23°, and 10.28° in one polymorph.[3]

When forming salts, such as with 2-methyl-1H-imidazol-3-ium, the trimesic acid is fully deprotonated, and the crystal packing is dictated by hydrogen bonds between the cations and anions, as well as π–π stacking interactions.[4]

In metal-organic frameworks, the deprotonated carboxylate groups coordinate to metal ions. For instance, in a dizinc(II) complex, one zinc center is tetra-coordinated by carboxylate oxygen atoms and a nitrate (B79036) oxygen atom, while the second zinc center is hexa-coordinated by oxygen atoms from the carboxylate groups and 1-methylpyrrolidin-2-one.[5] This coordination leads to the formation of a three-dimensional framework.[5]

Experimental Protocols

The determination of the crystal structure of benzene-1,3,5-tricarboxylate and its derivatives follows a well-established set of experimental procedures.

Synthesis and Crystallization

-

For Pure Trimesic Acid: Crystals can be obtained by slow evaporation from a suitable solvent, such as water or ethanol. One classic synthesis route for trimesic acid involves the oxidation of mesitylene (B46885) (1,3,5-trimethylbenzene) with a strong oxidizing agent like potassium permanganate.[6]

-

For Co-crystals: A common method involves dissolving stoichiometric amounts of trimesic acid and the co-former in a suitable solvent, such as methanol (B129727). The solution is then allowed to evaporate slowly over several days to yield crystals suitable for diffraction studies.[3] For example, a 5:1 mixture of 4-hydroxypyridine (B47283) with benzene-1,3,5-tricarboxylic acid in methanol yields the title hydrogen-bonded framework compound.[3]

-

For Metal-Organic Frameworks: Hydrothermal or solvothermal synthesis is frequently employed. This involves heating a mixture of a metal salt and trimesic acid in a solvent within a sealed container. For example, a zinc-based MOF was synthesized by heating a solution of zinc nitrate, trimesic acid, and 1-methylpyrrolidin-2-one.[5] Other methods include microwave irradiation, electrochemical, mechanochemical, and sonochemical techniques.[7]

Single-Crystal X-ray Diffraction

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer. Data is typically collected at a controlled temperature (e.g., 100 K or 293 K) using a specific X-ray wavelength (e.g., Mo Kα, λ = 0.71073 Å). A series of diffraction images are collected as the crystal is rotated.

-

Data Processing: The collected diffraction data are processed to determine the unit cell parameters and to integrate the intensities of the reflections. This step includes corrections for factors such as Lorentz and polarization effects.

-

Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods. The initial structural model is then refined against the experimental data. This iterative process involves adjusting atomic positions, displacement parameters, and other model parameters to minimize the difference between the observed and calculated structure factors. The quality of the final model is assessed by parameters such as the R-factor.

Powder X-ray Diffraction

Powder X-ray diffraction (PXRD) is often used to confirm the phase purity of the bulk crystalline material and to identify the crystalline form. The experimental sample is ground into a fine powder and placed in a sample holder. The sample is then irradiated with X-rays over a range of angles (2θ), and the diffraction pattern is recorded. This pattern serves as a fingerprint of the crystalline phase.

Logical Workflow for Crystal Structure Analysis

The following diagram illustrates the typical workflow for the analysis of a benzene-1,3,5-tricarboxylate crystal structure.

References

- 1. journals.iucr.org [journals.iucr.org]

- 2. The crystal structure of trimesic acid (benzene-1,3,5-tricarboxylic acid) | CiNii Research [cir.nii.ac.jp]

- 3. Crystal structure of benzene-1,3,5-tricarboxylic acid–4-pyridone (1/3) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.iucr.org [journals.iucr.org]

- 5. journals.iucr.org [journals.iucr.org]

- 6. Trimesic Acid CAS 554-95-0: Properties, Synthesis, and Industrial Applications [sinocurechem.com]

- 7. Frontiers | Synthesis and application of Al trimesate-based metal-organic framework: a critical review [frontiersin.org]

An In-depth Technical Guide to the Solubility of Benzene-1,3,5-tricarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Benzene-1,3,5-tricarboxylic acid, also known as trimesic acid, in a variety of common solvents. Understanding the solubility of this versatile compound is critical for its application in pharmaceuticals, materials science, and chemical synthesis. This document compiles quantitative solubility data, details experimental methodologies for its determination, and illustrates the key factors influencing its solubility.

Quantitative Solubility Data

The solubility of Benzene-1,3,5-tricarboxylic acid is influenced by the solvent's polarity, the system's temperature, and the potential for hydrogen bonding. The following tables summarize the available quantitative solubility data in various pure solvents and solvent mixtures. For ease of comparison, solubility is presented in both mole fraction (x) and grams per 100 grams of solvent ( g/100g ).

Table 1: Solubility of Benzene-1,3,5-tricarboxylic Acid in Pure Solvents at Various Temperatures

| Solvent | Temperature (K) | Solubility (10^3 * x) | Solubility ( g/100g solvent) |

| Water | 298.15 | 0.15 | 0.175 |

| 303.15 | 0.19 | 0.222 | |

| 308.15 | 0.24 | 0.280 | |

| 313.15 | 0.30 | 0.350 | |

| 318.15 | 0.37 | 0.432 | |

| 323.15 | 0.46 | 0.537 | |

| 328.15 | 0.57 | 0.665 | |

| 333.15 | 0.70 | 0.817 | |

| 338.15 | 0.86 | 1.003 | |

| 343.15 | 1.05 | 1.225 | |

| 348.15 | 1.28 | 1.494 | |

| 353.15 | 1.55 | 1.809 | |

| 358.15 | 1.87 | 2.183 | |

| Ethanol (B145695) | 298.15 | 11.20 | 25.80 |

| 303.15 | 12.80 | 29.49 | |

| 308.15 | 14.60 | 33.64 | |

| 313.15 | 16.60 | 38.25 | |

| 318.15 | 18.80 | 43.32 | |

| 323.15 | 21.30 | 49.08 | |

| 328.15 | 24.10 | 55.53 | |

| 333.15 | 27.20 | 62.67 | |

| 338.15 | 30.60 | 70.51 | |

| 343.15 | 34.40 | 79.26 | |

| 348.15 | 38.60 | 88.94 | |

| 353.15 | 43.20 | 99.54 | |

| 358.15 | 48.30 | 111.29 | |

| Methanol (B129727) | 298.15 | 7.80 | 12.82 |

| 303.15 | 8.90 | 14.63 | |

| 308.15 | 10.10 | 16.60 | |

| 313.15 | 11.50 | 18.90 | |

| 318.15 | 13.00 | 21.37 | |

| 323.15 | 14.70 | 24.17 | |

| 328.15 | 16.60 | 27.29 | |

| 333.15 | 18.70 | 30.74 | |

| 338.15 | 21.10 | 34.69 | |

| 343.15 | 23.70 | 38.96 | |

| 348.15 | 26.60 | 43.73 | |

| 353.15 | 29.80 | 48.99 | |

| 358.15 | 33.40 | 54.91 | |

| Isopropyl Alcohol | 298.15 | 1.80 | 6.28 |

| 303.15 | 2.10 | 7.33 | |

| 308.15 | 2.50 | 8.72 | |

| 313.15 | 2.90 | 10.12 | |

| 318.15 | 3.40 | 11.86 | |

| 323.15 | 4.00 | 13.96 | |

| 328.15 | 4.70 | 16.40 | |

| 333.15 | 5.50 | 19.19 | |

| 338.15 | 6.40 | 22.33 | |

| 343.15 | 7.40 | 25.83 | |

| 348.15 | 8.60 | 29.99 | |

| 353.15 | 10.00 | 34.89 | |

| 358.15 | 11.60 | 40.47 | |

| Isobutyl Alcohol | 298.15 | 2.50 | 7.10 |

| 303.15 | 2.90 | 8.23 | |

| 308.15 | 3.40 | 9.65 | |

| 313.15 | 4.00 | 11.35 | |

| 318.15 | 4.70 | 13.34 | |

| 323.15 | 5.50 | 15.61 | |

| 328.15 | 6.40 | 18.16 | |

| 333.15 | 7.50 | 21.28 | |

| 338.15 | 8.70 | 24.69 | |

| 343.15 | 10.10 | 28.66 | |

| 348.15 | 11.70 | 33.20 | |

| 353.15 | 13.50 | 38.31 | |

| 358.15 | 15.60 | 44.26 | |

| Ethylene (B1197577) Glycol | 298.15 | 4.20 | 14.16 |

| 303.15 | 4.90 | 16.52 | |

| 308.15 | 5.70 | 19.22 | |

| 313.15 | 6.60 | 22.25 | |

| 318.15 | 7.70 | 25.96 | |

| 323.15 | 8.90 | 30.00 | |

| 328.15 | 10.30 | 34.72 | |

| 333.15 | 11.90 | 40.11 | |

| 338.15 | 13.70 | 46.18 | |

| 343.15 | 15.70 | 52.92 | |

| 348.15 | 18.00 | 60.68 | |

| 353.15 | 20.60 | 69.44 | |

| 358.15 | 23.50 | 79.21 |

Table 2: Solubility of Benzene-1,3,5-tricarboxylic Acid in Other Organic Solvents

| Solvent | Temperature | Solubility |

| Dimethyl Sulfoxide (DMSO) | Room Temperature | ~25 mg/mL[1] |

| Dimethylformamide (DMF) | Room Temperature | ~25 mg/mL[1] |

| Ethanol | Room Temperature | ~0.2 mg/mL[1] |

| 1:1 DMF:PBS (pH 7.2) | Room Temperature | ~0.5 mg/mL[1] |

Note: The solubility order in several common solvents has been reported as ethanol > methanol > ethylene glycol > isobutyl alcohol > isopropyl alcohol > water.[2][[“]][4]

Experimental Protocols for Solubility Determination

A variety of methods can be employed to determine the solubility of a compound. The static analytical method is a widely used and reliable technique for obtaining thermodynamic solubility data.

Static Analytical Method for Solubility Determination

This method involves equilibrating a supersaturated solution of the solute in the solvent at a constant temperature and then analyzing the concentration of the solute in the saturated solution.

Materials and Apparatus:

-

Benzene-1,3,5-tricarboxylic acid (high purity)

-

Solvent of interest (analytical grade)

-

Jacketed glass vessel with a magnetic stirrer

-

Thermostatic water bath with temperature control (±0.1 K)

-

Analytical balance (±0.0001 g)

-

Filtration unit with filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer for concentration analysis

Procedure:

-

Preparation of the Supersaturated Solution: Add an excess amount of Benzene-1,3,5-tricarboxylic acid to a known volume of the solvent in the jacketed glass vessel.

-

Equilibration: Place the vessel in the thermostatic water bath set to the desired temperature. Stir the mixture vigorously using the magnetic stirrer for a sufficient time to ensure equilibrium is reached (typically 24-48 hours). The presence of undissolved solid material should be visible throughout the equilibration period.

-

Phase Separation: After equilibration, stop the stirring and allow the solid particles to settle for a predetermined period (e.g., 2-4 hours) while maintaining the constant temperature.

-

Sampling: Carefully withdraw a sample of the clear supernatant using a pre-heated or pre-cooled syringe to match the experimental temperature, preventing precipitation or further dissolution. Immediately filter the sample through a suitable filter to remove any remaining solid particles.

-

Analysis: Accurately weigh the collected filtrate. Dilute the sample with a suitable solvent if necessary and analyze the concentration of Benzene-1,3,5-tricarboxylic acid using a calibrated HPLC or UV-Vis spectrophotometer.

-

Data Calculation: The mole fraction solubility (x) is calculated using the following equation:

x = (m₁ / M₁) / [(m₁ / M₁) + (m₂ / M₂)]

where:

-

m₁ is the mass of the solute (Benzene-1,3,5-tricarboxylic acid)

-

M₁ is the molar mass of the solute

-

m₂ is the mass of the solvent

-

M₂ is the molar mass of the solvent

The solubility in g/100g of solvent can be calculated as:

Solubility = (m₁ / m₂) * 100

-

Factors Influencing Solubility

The solubility of Benzene-1,3,5-tricarboxylic acid is a complex interplay of several factors. The following diagram illustrates the key relationships governing its dissolution.

Caption: Factors influencing the solubility of Benzene-1,3,5-tricarboxylic acid.

This in-depth guide provides essential data and methodologies for researchers and professionals working with Benzene-1,3,5-tricarboxylic acid. The provided information is crucial for optimizing experimental conditions, developing new formulations, and advancing research in various scientific fields.

References

Spectroscopic Characterization of Benzene-1,3,5-tricarboxylate Linkers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of benzene-1,3,5-tricarboxylate, a crucial linker in the synthesis of Metal-Organic Frameworks (MOFs) and other advanced materials. This document details the key spectroscopic techniques used to analyze this compound, presenting quantitative data in structured tables and outlining detailed experimental protocols.

Introduction to Benzene-1,3,5-tricarboxylate

Benzene-1,3,5-tricarboxylic acid, also known as trimesic acid, is a C3-symmetric aromatic carboxylic acid with the chemical formula C₉H₆O₆.[1] Its rigid structure and trifunctional nature make it a highly versatile building block in crystal engineering and supramolecular chemistry. In particular, its deprotonated form, the benzene-1,3,5-tricarboxylate anion, serves as a tridentate organic linker, coordinating with metal ions to form a wide array of MOFs with diverse topologies and applications, including gas storage, catalysis, and drug delivery.

Accurate spectroscopic characterization is paramount to confirm the purity of the linker, understand its coordination behavior upon MOF formation, and to elucidate the structure-property relationships of the resulting materials. This guide focuses on the most common and powerful spectroscopic techniques for analyzing this key organic linker.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of benzene-1,3,5-tricarboxylic acid.

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data

| Nucleus | Solvent | Chemical Shift (δ) [ppm] | Multiplicity | Assignment |

| ¹H | DMSO-d₆ | ~8.6 | s | Aromatic C-H |

| ¹H | DMSO-d₆ | ~13.5 | br s | Carboxylic acid O-H |

| ¹³C | DMSO-d₆ | ~131.5 | Aromatic C-H | |

| ¹³C | DMSO-d₆ | ~134.0 | Aromatic C-COOH | |

| ¹³C | DMSO-d₆ | ~166.5 | Carboxylic acid C=O |

Note: Chemical shifts can vary slightly depending on the solvent, concentration, and instrument.

Table 2: Vibrational Spectroscopy Data (FTIR and Raman)

| Technique | Wavenumber (cm⁻¹) | Assignment |

| FTIR | 3300-2500 (broad) | O-H stretching of carboxylic acid dimers |

| FTIR | ~1720 | C=O stretching of carboxylic acid |

| FTIR | ~1625 | C=C aromatic ring stretching |

| FTIR | ~1450 | C-O-H in-plane bending |

| FTIR | ~1300 | C-O stretching |

| FTIR | ~920 | Out-of-plane O-H bend of dimer |

| Raman | ~1710 | C=O stretching |

| Raman | ~1630 | C=C aromatic ring stretching |

| Raman | ~1005 | Symmetric ring breathing |

Table 3: Ultraviolet-Visible (UV-Vis) Spectroscopy Data

| Solvent | λmax (nm) | Molar Absorptivity (ε) [L mol⁻¹ cm⁻¹] | Transition |

| Various Organic Solvents | ~210-220 | - | π → π |

| Various Organic Solvents | ~280-290 | - | n → π |

Note: The exact λmax and molar absorptivity can be solvent-dependent.

Table 4: Mass Spectrometry (MS) Data

| Ionization Technique | m/z | Assignment |

| Electron Ionization (EI) | 210 | [M]⁺ (Molecular ion) |

| EI | 193 | [M - OH]⁺ |

| EI | 165 | [M - COOH]⁺ |

| EI | 147 | [M - COOH - H₂O]⁺ |

| EI | 121 | [C₆H₅(CO)₂]⁺ |

| EI | 76 | [C₆H₄]⁺ |

Experimental Protocols

Detailed methodologies for the key spectroscopic characterization techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical environment of the hydrogen and carbon nuclei in the molecule.

Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of dry benzene-1,3,5-tricarboxylic acid.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, as the compound has limited solubility in less polar solvents like chloroform-d) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved; gentle warming or sonication may be required.

-

-

Instrument Setup:

-

Use a standard NMR spectrometer (e.g., 400 MHz or higher).

-

Lock the spectrometer to the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

-

Set the spectral width to cover the expected range of proton signals (e.g., 0-15 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans will be required compared to ¹H NMR.

-

Typical parameters include a 45° pulse angle and a relaxation delay of 2-5 seconds.

-

Set the spectral width to cover the expected range of carbon signals (e.g., 0-200 ppm).

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase the resulting spectra.

-

Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Methodology (KBr Pellet Method):

-

Sample Preparation:

-

Thoroughly dry both the benzene-1,3,5-tricarboxylic acid sample and spectroscopic grade potassium bromide (KBr) powder in an oven to remove any moisture.

-

In an agate mortar, grind approximately 1-2 mg of the sample into a very fine powder.

-

Add approximately 100-200 mg of the dry KBr powder to the mortar.

-

Mix the sample and KBr intimately by grinding them together for several minutes until a homogeneous mixture is obtained.

-

-

Pellet Formation:

-

Transfer a small amount of the mixture into a pellet press die.

-

Place the die under a hydraulic press and apply pressure (typically 8-10 tons) for a few minutes to form a thin, transparent or translucent pellet.

-

-

Spectrum Acquisition:

-

Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

-

Data Analysis:

-

The background spectrum is automatically subtracted from the sample spectrum.

-

Identify the characteristic absorption bands and assign them to the corresponding functional groups.

-

Raman Spectroscopy

Objective: To obtain complementary vibrational information to FTIR, particularly for non-polar bonds and symmetric vibrations.

Methodology:

-

Sample Preparation:

-

Place a small amount of the crystalline benzene-1,3,5-tricarboxylic acid powder into a glass capillary tube or onto a microscope slide.

-

-

Instrument Setup:

-

Use a Raman spectrometer equipped with a laser excitation source (e.g., 532 nm, 785 nm).

-

Calibrate the spectrometer using a standard reference material (e.g., silicon).

-

-

Spectrum Acquisition:

-

Focus the laser beam onto the sample.

-

Acquire the Raman spectrum by collecting the scattered light. The acquisition time and laser power may need to be optimized to obtain a good signal-to-noise ratio while avoiding sample degradation.

-

-

Data Analysis:

-

Identify the Raman scattering peaks and assign them to the corresponding molecular vibrations.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To study the electronic transitions within the molecule.

Methodology:

-

Sample Preparation:

-

Prepare a stock solution of benzene-1,3,5-tricarboxylic acid of a known concentration in a suitable UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile).

-

From the stock solution, prepare a dilute solution such that the absorbance at the λmax is within the linear range of the instrument (typically 0.1 - 1.0).

-

-

Spectrum Acquisition:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Fill a quartz cuvette with the pure solvent to be used as a reference (blank).

-

Fill a matching quartz cuvette with the sample solution.

-

Place the cuvettes in the respective holders in the spectrophotometer.

-

Scan a range of wavelengths (e.g., 200-400 nm) to obtain the absorption spectrum.

-

-

Data Analysis:

-

Identify the wavelength of maximum absorbance (λmax).

-

If the concentration and path length are known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl).

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (Electron Ionization - EI):

-

Sample Introduction:

-

Introduce a small amount of the volatile derivative of the sample (or the sample itself if sufficiently volatile and thermally stable) into the mass spectrometer, typically via a direct insertion probe or a gas chromatograph (GC-MS).

-

-

Ionization:

-

The sample molecules are bombarded with a high-energy electron beam (typically 70 eV) in the ion source, leading to the formation of a molecular ion ([M]⁺) and various fragment ions.

-

-

Mass Analysis:

-

The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

-

Detection:

-

The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

-

-

Data Analysis:

-

Identify the molecular ion peak to confirm the molecular weight of the compound.

-

Analyze the fragmentation pattern to gain structural information.

-

Visualizations

Diagram 1: General Spectroscopic Characterization Workflow

Caption: Workflow for the spectroscopic characterization of Benzene-1,3,5-tricarboxylate.

Diagram 2: Relationship between Spectroscopic Data and Molecular Structure

Caption: Correlation of molecular structure with key spectroscopic features.

References

A Technical Guide to the Role of Benzene-1,3,5-tricarboxylate in Engineering MOF Porosity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the pivotal role of benzene-1,3,5-tricarboxylate (BTC), also known as trimesic acid, in the formation and functionalization of porous Metal-Organic Frameworks (MOFs). We will explore how the inherent properties of the BTC linker dictate the topology, stability, and porosity of the resulting frameworks, with a particular focus on applications relevant to drug development and delivery.

Introduction: The Architectural Importance of Linkers in MOFs

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters, known as secondary building units (SBUs), and organic ligands, referred to as linkers.[1][2] The ability to tune the pore size, surface area, and chemical functionality of MOFs by judiciously selecting these building blocks makes them highly promising for a wide range of applications, including gas storage, catalysis, and notably, drug delivery.[3][4][5][6]

The porosity of a MOF is a critical determinant of its performance, especially in drug delivery, where it governs drug loading capacity and release kinetics.[4][5][7] The organic linker, in particular, plays a crucial role in defining the network's topology and, consequently, its porous characteristics.[8][9][10]

Benzene-1,3,5-tricarboxylate (BTC): A Foundational Linker for Porous MOFs

Benzene-1,3,5-tricarboxylate is a tritopic linker, meaning it has three connecting points—the carboxylate groups—that can coordinate with metal SBUs.[11] Its rigid, planar geometry and C3 symmetry are fundamental to the creation of highly ordered, porous, and stable three-dimensional frameworks.

The 120-degree orientation of the carboxylate groups on the benzene (B151609) ring directs the formation of specific network topologies, leading to predictable and controllable pore structures.[11] This geometric constraint is a key reason why BTC is a foundational linker in the synthesis of some of the most well-studied and highly porous MOFs, such as HKUST-1 (also known as Cu-BTC).[3]

The logical relationship between the BTC linker's properties and the resulting MOF's porosity is illustrated in the diagram below.

Quantitative Analysis of Porosity in BTC-Based MOFs

The use of BTC as a linker consistently yields MOFs with high internal surface areas and significant porosity. The Brunauer-Emmett-Teller (BET) method, which relies on nitrogen gas adsorption at 77 K, is the standard for characterizing these properties.[12][13] Below is a summary of porosity data for several prominent BTC-based MOFs.

| MOF Name | Metal Ion | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Synthesis Method Reference |

| HKUST-1 (Cu-BTC) | Cu(II) | 965 - 1660 | 0.56 - 0.93 | [14][15][16][17] |

| Fe-BTC | Fe(III) | 92.4 | - | [2] |

| Zn-BTC | Zn(II) | 502.63 | - | [2] |

| Zr-BTC | Zr(IV) | - | - | [18] |

| RhCu-btc-HKUST-1 | Rh(II)/Cu(II) | 1606 | - | [19] |

| RhCu-(COOH)btc-HKUST-1 | Rh(II)/Cu(II) | 1380 | - | [19] |

Note: Reported values can vary based on synthesis conditions, activation procedures, and the presence of defects.

Implications for Drug Development

The high, tunable porosity of BTC-based MOFs makes them excellent candidates for drug delivery systems.[5][20]

-

High Drug Loading: The large surface area and pore volume allow for the encapsulation of significant quantities of therapeutic agents.[5]

-

Controlled Release: The well-defined pore structure can be tailored to control the diffusion rate of drug molecules, enabling sustained release profiles.[4]

-

Versatility: The chemical nature of the framework can be modified. For instance, functional groups can be introduced to the BTC linker to enhance interactions with specific drugs or to target specific cells.[8][9][21]

A Zn(II)-BTC MOF, for example, has been investigated as a carrier for the anticancer drug 5-fluorouracil, demonstrating moderate loading and prolonged release times due to hydrogen bonding interactions within the pores.[4]

Experimental Protocols

A. Solvothermal Synthesis of HKUST-1 (Cu-BTC)

This protocol describes a common solvothermal method for synthesizing HKUST-1, a representative BTC-based MOF.[3][22][23]

Materials:

-

Copper(II) nitrate (B79036) trihydrate (Cu(NO₃)₂·3H₂O)

-

Benzene-1,3,5-tricarboxylic acid (H₃BTC)

-

N,N-Dimethylformamide (DMF)

-

Deionized water

Procedure:

-

Solution A: Dissolve Copper(II) nitrate trihydrate in a mixture of DMF and deionized water.

-

Solution B: Dissolve H₃BTC in a mixture of DMF and ethanol.

-

Mixing: Combine Solution A and Solution B in a Teflon-lined stainless-steel autoclave.

-

Reaction: Seal the autoclave and place it in a convection oven at a temperature between 80°C and 120°C for 12 to 24 hours.[3][18]

-

Cooling & Collection: Allow the autoclave to cool to room temperature. The resulting blue crystalline product is collected by filtration or centrifugation.

-

Washing: Wash the collected crystals thoroughly with DMF and then ethanol to remove unreacted starting materials and solvent molecules from the pores.

-

Activation: Dry the washed product under vacuum at an elevated temperature (e.g., 150°C) for several hours. This step is crucial to evacuate the pores, making the internal surface area accessible.

B. Porosity Characterization by N₂ Adsorption (BET Analysis)

This protocol outlines the standard procedure for measuring the surface area and pore volume of a synthesized MOF.[24][25]

Apparatus:

-

Gas sorption analyzer

Procedure:

-

Sample Preparation (Degassing): Accurately weigh 30-50 mg of the activated MOF sample into a sample tube.[25] Attach the tube to the degassing port of the analyzer. Heat the sample under high vacuum (e.g., at 150°C) for several hours to remove any adsorbed moisture or atmospheric gases.

-

Measurement: Transfer the sample tube to the analysis port of the instrument. The sample is cooled to 77 K using a liquid nitrogen bath.

-

Adsorption Isotherm: Nitrogen gas is incrementally introduced into the sample tube, and the amount of adsorbed gas is measured at various relative pressures (P/P₀).

-

Desorption Isotherm: The pressure is then incrementally decreased, and the amount of desorbed gas is measured to generate the desorption branch of the isotherm.

-

Data Analysis:

-

BET Surface Area: The Brunauer-Emmett-Teller (BET) equation is applied to the adsorption data in the relative pressure range of approximately 0.05 to 0.3 to calculate the specific surface area.[12]

-

Pore Volume: The total pore volume is typically determined from the amount of gas adsorbed at a high relative pressure (e.g., P/P₀ ≈ 0.99).

-

Pore Size Distribution: Methods such as Barrett-Joyner-Halenda (BJH) or Density Functional Theory (DFT) can be applied to the isotherm data to calculate the pore size distribution.[24]

-

The typical experimental workflow for synthesizing and characterizing a BTC-based MOF is visualized below.

References

- 1. [PDF] Solvothermal Synthesis of Cu3(BTC)2 Metal Organic Framework | Semantic Scholar [semanticscholar.org]

- 2. Application of synthesized metal-trimesic acid frameworks for the remediation of a multi-metal polluted soil and investigation of quinoa responses | PLOS One [journals.plos.org]

- 3. ijfmr.com [ijfmr.com]

- 4. researchgate.net [researchgate.net]

- 5. Metal-organic frameworks for advanced drug delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Significance of Copper Benzene 1,3,5-tricarboxylate Metal Organic Framework: Environmental and Biomedical Applications [mch.du.ac.ir]

- 7. discovery.researcher.life [discovery.researcher.life]

- 8. Topology and porosity control of metal-organic frameworks through linker functionalization - Beijing Institute of Technology [pure.bit.edu.cn]

- 9. Topology and porosity control of metal–organic frameworks through linker functionalization - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. nbinno.com [nbinno.com]

- 12. researchgate.net [researchgate.net]

- 13. Applicability of the BET method for determining surface areas of microporous metal-organic frameworks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Positioning of the HKUST-1 metal–organic framework (Cu 3 (BTC) 2 ) through conversion from insoluble Cu-based precursors - Inorganic Chemistry Frontiers (RSC Publishing) DOI:10.1039/C4QI00215F [pubs.rsc.org]

- 15. researchgate.net [researchgate.net]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Chemically Modified HKUST-1(Cu) for Gas Adsorption and Separation: Mixed-Metal and Hierarchical Porosity - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Metal-organic frameworks: Drug delivery applications and future prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Effect of organic linker substituents on properties of metal–organic frameworks: a review - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]

- 22. tandfonline.com [tandfonline.com]

- 23. researchgate.net [researchgate.net]

- 24. Determining Surface Areas and Pore Volumes of Metal-Organic Frameworks [jove.com]

- 25. osti.gov [osti.gov]

In-Depth Technical Guide to the Electronic Properties of Functionalized Benzene-1,3,5-tricarboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electronic properties of functionalized Benzene-1,3,5-tricarboxylate (BTC), a key building block in the development of advanced materials such as Metal-Organic Frameworks (MOFs). The ability to tune the electronic characteristics of BTC through functionalization opens up new avenues for applications in electronics, sensing, catalysis, and drug delivery.

Core Concepts: Modulating Electronic Properties through Functionalization

The electronic properties of materials derived from Benzene-1,3,5-tricarboxylate, also known as trimesic acid, are intrinsically linked to the aromatic core and the delocalized π-electron system. By introducing functional groups to the benzene (B151609) ring, it is possible to systematically alter the electron density, and consequently, the material's electronic behavior. This principle of "band gap engineering" is central to tailoring the material for specific applications.[1][2]

Functional groups can be broadly categorized as either electron-donating or electron-withdrawing:

-

Electron-Donating Groups (EDGs): Groups such as amino (-NH₂) and hydroxyl (-OH) increase the electron density of the benzene ring. This generally leads to a raising of the highest occupied molecular orbital (HOMO) energy level, which can result in a narrower band gap and enhanced conductivity.[3][4]

-

Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂) and halogens (-Cl, -Br) decrease the electron density of the aromatic system. This typically lowers the lowest unoccupied molecular orbital (LUMO) energy level, which can also lead to a reduction in the band gap.[3][5]

The strategic selection of functional groups allows for precise control over the electronic band structure, transforming materials from insulators to semiconductors.[4]

Quantitative Data on Electronic Properties

The following table summarizes the impact of various functional groups on the electronic properties of materials derived from functionalized benzene-carboxylate linkers, primarily within the context of MOFs.

| Functional Group | Parent MOF System | Band Gap (eV) | Method of Determination | Key Observations |

| -H (unfunctionalized) | Zr-UiO-66 (BDC linker) | 3.76 | Experimental & DFT | Serves as a baseline for comparison.[5] |

| HKUST-1 (Cu-BTC) | ~3.5 - 3.8 | DFT | Wide band gap insulator.[6][7][8] | |

| -NH₂ (Amino) | Zr-UiO-66 (BDC linker) | 2.75 | Experimental & DFT | Significant band gap reduction due to donor state formation.[5] |

| Zn-BTC MOF | - | DFT | Upward shift of band-edges.[4] | |

| -NO₂ (Nitro) | Zr-UiO-66 (BDC linker) | 2.93 | Experimental & DFT | Band gap reduction due to acceptor configuration.[5] |

| -Cl (Chloro) | Isoreticular MOF series | Varies | DFT | Modulates band gap and valence band maximum.[2] |

| -Br (Bromo) | Isoreticular MOF series | Varies | DFT | Modulates band gap and valence band maximum.[2] |

| -I (Iodo) | Isoreticular MOF series | Varies | DFT | Most effective halogen for reducing the band gap.[2] |

| -CN (Cyano) | Zn-BTC MOF | - | DFT | Narrowing of the band gap.[4] |

Experimental Protocols

Synthesis of Functionalized Benzene-1,3,5-tricarboxylate-based MOFs (Solvothermal Method)

This protocol provides a general framework for the synthesis of functionalized Cu-BTC MOFs, such as HKUST-1 and its derivatives.

Materials:

-

Copper(II) salt (e.g., Copper(II) nitrate (B79036) trihydrate, Copper(II) acetate)

-

Functionalized Benzene-1,3,5-tricarboxylic acid linker

-

Solvent system (e.g., N,N-Dimethylformamide (DMF), ethanol, water in various ratios)

-

Teflon-lined stainless-steel autoclave

Procedure:

-

Precursor Solution Preparation: Dissolve the copper(II) salt and the functionalized BTC linker in the chosen solvent system within a Teflon liner. The molar ratio of metal to linker is typically between 1:1 and 2:1.

-

Solvothermal Reaction: Seal the Teflon liner in a stainless-steel autoclave and heat in an oven at a temperature ranging from 80°C to 120°C for 12 to 24 hours.[9][10]

-

Cooling and Crystal Collection: Allow the autoclave to cool to room temperature. The resulting crystalline product is then collected by filtration or centrifugation.

-

Washing and Activation: Wash the collected crystals with the synthesis solvent (e.g., DMF) followed by a solvent exchange with a more volatile solvent like ethanol. To remove residual solvent and fully activate the pores of the MOF, the material can be heated under vacuum or subjected to supercritical CO₂ drying.[11]

Characterization of Electronic Properties

This method is suitable for determining the bulk electrical conductivity of powdered MOF samples.[12]

Apparatus:

-

Four-point probe setup

-

Hydraulic press

-

Source meter and voltmeter

Procedure:

-

Pellet Preparation: Place approximately 100-200 mg of the activated MOF powder into a pellet die and apply a pressure of 5-10 tons for several minutes to form a dense pellet.

-

Contact Placement: Position the four probes of the measurement device onto the surface of the pellet in a linear and equidistant configuration.

-

Measurement: Apply a constant current through the outer two probes and measure the voltage difference across the inner two probes.

-

Conductivity Calculation: The conductivity (σ) is calculated using the formula: σ = (I * ln(2)) / (π * t * V) where I is the applied current, V is the measured voltage, and t is the thickness of the pellet. A geometric correction factor may be necessary depending on the pellet dimensions and probe spacing.

This non-destructive technique is used to determine the optical constants and thickness of thin MOF films, from which the band gap can be derived.[8][13]

Apparatus:

-

Spectroscopic ellipsometer

-

Substrate for film deposition (e.g., silicon wafer)

-

Thin film deposition system (e.g., layer-by-layer deposition)

Procedure:

-

Thin Film Fabrication: Grow a thin, homogeneous film of the functionalized MOF on a suitable substrate using a layer-by-layer deposition method.[13]

-

Ellipsometric Measurement: Mount the sample on the ellipsometer stage. A beam of polarized light is reflected off the sample surface, and the change in polarization is measured as a function of wavelength and angle of incidence.

-

Data Modeling: The experimental data (psi and delta parameters) are fitted to a model that describes the optical properties of the substrate and the MOF film. This model typically includes the film thickness and a dispersion model (e.g., Tauc-Lorentz) for the complex refractive index of the MOF.

-

Band Gap Determination: The optical band gap is extracted from the dispersion model, typically by plotting (αhν)² versus hν (Tauc plot), where α is the absorption coefficient and hν is the photon energy. The linear extrapolation of this plot to the x-axis gives the band gap energy.

Visualizations

Experimental Workflow

References

- 1. researchgate.net [researchgate.net]

- 2. globalscience.berkeley.edu [globalscience.berkeley.edu]

- 3. researchgate.net [researchgate.net]

- 4. Tailoring of the electronic property of Zn-BTC metal–organic framework via ligand functionalization: an ab initio investigation - RSC Advances (RSC Publishing) DOI:10.1039/C9RA00687G [pubs.rsc.org]

- 5. Band gap modulation of functionalized metal-organic frameworks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scienceopen.com [scienceopen.com]

- 7. Chemical principles underpinning the performance of the metal–organic framework HKUST-1 - Chemical Science (RSC Publishing) DOI:10.1039/C5SC01489A [pubs.rsc.org]

- 8. pubs.aip.org [pubs.aip.org]

- 9. ijfmr.com [ijfmr.com]

- 10. [PDF] Solvothermal Synthesis of Cu3(BTC)2 Metal Organic Framework | Semantic Scholar [semanticscholar.org]

- 11. Synthesis and characterization of functionalized metal-organic frameworks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Strategies to Improve Electrical Conductivity in Metal–Organic Frameworks: A Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

The Architecture of Self-Assembly: A Technical Guide to Benzene-1,3,5-tricarboxamides

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzene-1,3,5-tricarboxamides (BTAs) are a fascinating class of molecules renowned for their ability to self-assemble into well-defined, one-dimensional supramolecular polymers. This propensity for organized aggregation is driven by a combination of non-covalent interactions, primarily threefold intermolecular hydrogen bonding, π-π stacking, and hydrophobic effects.[1][2] The resulting columnar structures, often helical, have garnered significant attention for their potential applications in diverse fields, including biomedical engineering, electronics, and catalysis. Understanding the fundamental principles that govern BTA self-assembly is paramount for the rational design of novel functional materials. This technical guide provides an in-depth exploration of the core concepts, quantitative parameters, and experimental methodologies crucial for researchers in this field.

Core Principles of BTA Self-Assembly

The self-assembly of BTAs is a hierarchical process initiated by the formation of a C3-symmetric hydrogen-bonding motif between adjacent molecules.[2] This interaction is highly directional and cooperative, meaning that the formation of an initial nucleus significantly facilitates the subsequent addition of monomers.[1][2] This "nucleation-growth" mechanism is characteristic of many BTA systems and leads to the formation of long, stable supramolecular polymers.[3][4]

The nature of the substituents on the amide nitrogen atoms plays a critical role in modulating the self-assembly process.[2] These side chains can influence the solubility, sterics, and secondary interactions (e.g., van der Waals, hydrophobic) between the BTA cores, thereby dictating the stability, morphology, and dynamic properties of the resulting aggregates.[5][6]

The self-assembly mechanism can be broadly categorized into two main types:

-

Cooperative (or Nucleation-Elongation) Mechanism: Characterized by a distinct critical concentration and temperature, below which the molecules exist predominantly as monomers. Above this threshold, long supramolecular polymers are formed. This mechanism is often desirable for creating well-defined, high-aspect-ratio nanostructures.[1][2]

-

Isodesmic Mechanism: In this scenario, the addition of each monomer to a growing chain has an equal binding constant. This results in a gradual increase in aggregate size with concentration and temperature, typically leading to a broader distribution of polymer lengths.[2]

The choice between these pathways is subtly influenced by the molecular design of the BTA and the surrounding solvent environment.[1]

Quantitative Data on BTA Self-Assembly

The thermodynamic and structural parameters of BTA self-assembly provide crucial insights into the stability and morphology of the supramolecular polymers. The following tables summarize key quantitative data for representative BTA systems.

| BTA Derivative | Solvent | Te / K | ΔHe / (kJ·mol⁻¹) | ΔSe / (J·mol⁻¹·K⁻¹) | ΔGe / (kJ·mol⁻¹) (at 293 K) | n (at 293 K) | Reference |

| Monomer 1 | Methylcyclohexane (B89554) | 315 | -74 | -147 | -30.9 | 627 | [7] |

| Monomer 2 | Methylcyclohexane | 344 | -139 | -316 | -46.4 | 1372 | [7] |

Table 1: Thermodynamic Parameters for Supramolecular Polymerization of Two Cyanostilbene-Based BTA Monomers. Te is the elongation temperature, ΔHe is the elongation enthalpy, ΔSe is the elongation entropy, ΔGe is the Gibbs free energy of elongation, and n is the number-average degree of polymerization.

| BTA Derivative | Parameter | Value | Reference |

| (S)-1 | H-bond length | 1.94–1.97 Å | [2] |

| (S)-1 | π–π stacking distance | 3.8 Å | [2] |

| 11 (Thioamide analog) | H-bond length | 2.67 Å | [2] |

| 11 (Thioamide analog) | π–π stacking distance | 4.2 Å | [2] |

| C-centered BTA | H-bond length | 1.94–1.97 Å | [2] |

| N-centered BTA | H-bond length | 1.99–2.06 Å | [2] |

| C0 and C4 | Fiber Width | ~6.5 nm | [4] |

| C8 | Fiber Width | ~8.3 nm | [4] |

Table 2: Structural Parameters of BTA Assemblies. These parameters are often determined through a combination of experimental techniques and computational modeling.

Experimental Protocols

A multi-faceted approach employing various analytical techniques is necessary to fully characterize the self-assembly of BTAs. Below are detailed protocols for key experiments.

Temperature-Dependent UV-Vis and Circular Dichroism (CD) Spectroscopy

These techniques are invaluable for determining the thermodynamic parameters of self-assembly, such as the elongation temperature (Te) and the cooperativity of the process.

Objective: To monitor the aggregation of BTAs as a function of temperature and extract thermodynamic data.

Materials:

-

BTA sample

-

Spectroscopic grade solvent (e.g., methylcyclohexane (MCH), water)

-

Quartz cuvette with a known path length (e.g., 1 mm or 10 mm)

-

UV-Vis spectrophotometer with a temperature controller (Peltier)

-

Circular dichroism spectropolarimeter with a temperature controller

Protocol:

-

Sample Preparation: Prepare a stock solution of the BTA in the chosen solvent at a known concentration (e.g., 10⁻⁵ M in MCH). Ensure the BTA is fully dissolved, which may require gentle heating or sonication.

-

Instrument Setup:

-

Set the spectrophotometer/spectropolarimeter to the desired wavelength range. For BTAs, this is typically in the UV region (e.g., 190-350 nm).

-

Set the temperature controller to a high temperature where the BTA is expected to be predominantly in its monomeric state (e.g., 90 °C).

-

Equilibrate the sample at this temperature for a sufficient time (e.g., 15-30 minutes).

-

-

Data Acquisition (Cooling Scan):

-

Initiate a controlled cooling ramp at a slow, constant rate (e.g., 1 °C/min) to ensure the system remains at or near thermodynamic equilibrium.[1]

-

Record UV-Vis or CD spectra at regular temperature intervals (e.g., every 1 or 2 °C).

-

-

Data Analysis:

-

Plot the absorbance or ellipticity at a wavelength that shows a significant change upon aggregation as a function of temperature. This generates a "cooling curve."

-

The midpoint of the transition in the cooling curve corresponds to the elongation temperature (Te).

-

Fit the cooling curve to a suitable model (e.g., the nucleation-elongation model) to extract thermodynamic parameters such as the enthalpy and entropy of elongation.[1]

-

Atomic Force Microscopy (AFM) and Transmission Electron Microscopy (TEM)

These imaging techniques provide direct visualization of the morphology and dimensions of the self-assembled BTA nanostructures.

Objective: To obtain high-resolution images of BTA nanofibers to determine their morphology, length, and diameter.

Protocol for AFM:

-

Sample Preparation:

-

Prepare a dilute solution of the BTA in a volatile solvent.

-

Deposit a small drop of the solution onto a freshly cleaved mica or highly oriented pyrolytic graphite (B72142) (HOPG) substrate.

-

Allow the solvent to evaporate completely, leaving the BTA assemblies adsorbed on the surface.

-

-

Imaging:

-

Image the sample in tapping mode to minimize sample damage.[8]

-

Use a sharp silicon nitride tip.

-

Optimize imaging parameters (scan size, scan rate, setpoint) to obtain high-quality images.

-

-

Data Analysis:

-

Use the AFM software to measure the height and width of the nanofibers. The height profile provides a more accurate measure of the fiber diameter due to tip convolution effects.

-

Protocol for TEM:

-

Sample Preparation:

-

Prepare a very dilute solution of the BTA.

-

Place a drop of the solution onto a carbon-coated copper grid.

-

Blot away the excess solution after a few minutes.

-

(Optional) Apply a negative stain (e.g., uranyl acetate) to enhance contrast, particularly for samples with low electron density.[9]

-

-

Imaging:

-

Operate the TEM at a suitable accelerating voltage (e.g., 80-120 kV).

-

Acquire images at different magnifications to observe both the overall morphology and fine structural details.

-

Small-Angle X-ray Scattering (SAXS) and Small-Angle Neutron Scattering (SANS)

These scattering techniques provide information about the size, shape, and internal structure of the BTA assemblies in solution.

Objective: To determine the cross-sectional dimensions and packing of BTAs within the supramolecular polymers in their native solution state.

Protocol:

-

Sample Preparation:

-

Prepare solutions of the BTA at various concentrations in the solvent of interest. For SANS, deuterated solvents are often used to enhance contrast.

-

Load the sample into a quartz capillary or a suitable sample cell.

-

-

Data Acquisition:

-

Acquire scattering data over a relevant q-range (scattering vector).

-

Record the scattering from the solvent for background subtraction.

-

-

Data Analysis:

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can provide insights into the molecular interactions and dynamics of BTA self-assembly.

Objective: To probe the hydrogen bonding and molecular mobility in the monomeric and aggregated states.

Protocol:

-

Sample Preparation:

-

Dissolve the BTA sample in a deuterated solvent.

-

Prepare a series of samples at different concentrations and temperatures.

-

-

Data Acquisition:

-

Acquire ¹H NMR spectra. The chemical shift of the amide protons is particularly sensitive to hydrogen bonding and will typically shift downfield upon aggregation.

-

Perform Diffusion Ordered Spectroscopy (DOSY) experiments to distinguish between the smaller, faster-diffusing monomers and the larger, slower-diffusing aggregates.

-

-

Data Analysis:

-

Analyze the changes in chemical shifts and diffusion coefficients to understand the aggregation process.

-

Visualizing the Pathways of Self-Assembly

Graphviz diagrams can be used to illustrate the logical relationships and workflows in the study of BTA self-assembly.

Caption: The dual pathways of BTA self-assembly: cooperative vs. isodesmic.

Caption: A typical experimental workflow for studying BTA self-assembly.

Conclusion

The self-assembly of benzene-1,3,5-tricarboxamides represents a powerful platform for the bottom-up fabrication of functional nanomaterials. A thorough understanding of the underlying principles, coupled with rigorous experimental characterization, is essential for harnessing the full potential of these versatile building blocks. This guide provides a foundational framework for researchers and professionals engaged in the study and application of BTA-based supramolecular systems. By systematically applying the described methodologies and considering the quantitative data, the scientific community can continue to push the boundaries of what is possible with these remarkable self-assembling molecules.

References

- 1. researchgate.net [researchgate.net]

- 2. Cooperativity Scale: A Structure–Mechanism Correlation in the Self-Assembly of Benzene-1,3,5-tricarboxamides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Computational Protocol for Vibrational Circular Dichroism Spectra of Cyclic Oligopeptides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Supramolecular Stability of Benzene-1,3,5-tricarboxamide Supramolecular Polymers in Biological Media: Beyond the Stability–Responsiveness Trade-off - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Understanding the self-assembly of amino ester-based benzene-1,3,5-tricarboxamides using molecular dynamics simulations - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 6. Higher-order interfiber interactions in the self-assembly of benzene-1,3,5-tricarboxamide-based peptides in water - Polymer Chemistry (RSC Publishing) DOI:10.1039/D1PY00304F [pubs.rsc.org]

- 7. Thermodynamic parameters for supramolecular polymerization of monomers 1 and 2 in methylcyclohexane [gngfzxb.ecust.edu.cn]

- 8. mdpi.com [mdpi.com]

- 9. Sample Preparation and Imaging of Exosomes by Transmission Electron Microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scispace.com [scispace.com]

- 11. researchgate.net [researchgate.net]

A Technical Guide to the Theoretical Modeling of Benzene-1,3,5-tricarboxylate (BTC) Based Metal-Organic Frameworks

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the theoretical modeling of Metal-Organic Frameworks (MOFs) based on the Benzene-1,3,5-tricarboxylate (BTC) linker. It is designed to serve as a core resource for researchers, scientists, and drug development professionals engaged in the computational and experimental investigation of these promising porous materials. The guide details the key computational methods, summarizes critical experimental data, and provides standardized protocols for the synthesis and characterization of BTC-based MOFs.

Introduction to BTC-Based MOFs

Metal-Organic Frameworks are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands.[1] MOFs based on the Benzene-1,3,5-tricarboxylate (BTC) linker, also known as trimesic acid, are among the most extensively studied due to their high surface area, structural diversity, and tunable porosity.[2] The tritopic nature of the BTC linker allows for the formation of stable, three-dimensional structures with well-defined pore topologies.[2] Prominent examples of BTC-based MOFs include HKUST-1 (also known as Cu-BTC or MOF-199), Fe-BTC, and Zn-BTC, each exhibiting unique properties and potential applications in gas storage, separation, catalysis, and drug delivery.[2][3][4]

Theoretical modeling plays a crucial role in understanding the structure-property relationships of these materials at the molecular level. Computational methods can predict various properties, including structural stability, electronic characteristics, gas adsorption behavior, and drug-host interactions, thereby guiding experimental efforts and accelerating the discovery of new MOFs with tailored functionalities.[5]

Theoretical Modeling Methodologies

The theoretical modeling of BTC-based MOFs employs a range of computational techniques to investigate their properties and behavior. These methods can be broadly categorized into quantum mechanics, classical molecular simulations, and hybrid approaches.

Quantum Mechanics (QM)

Quantum mechanical methods, particularly Density Functional Theory (DFT), are essential for understanding the electronic structure, bonding, and reactivity of MOFs.[6][7][8] DFT calculations can accurately predict geometric parameters, band structures, and the energies of adsorption and reaction profiles.[6][8] However, standard DFT functionals often fail to accurately describe the long-range dispersion interactions that are crucial for modeling adsorption processes in MOFs.[6]

Classical Molecular Simulations

Classical molecular simulations are widely used to study the larger-scale behavior of MOFs, such as gas adsorption and diffusion. These methods rely on force fields, which are sets of parameters that describe the potential energy of the system as a function of atomic coordinates.

-

Force Fields: The accuracy of classical simulations is highly dependent on the quality of the force field. Generic force fields like the Universal Force Field (UFF) and DREIDING can provide reasonable predictions for some MOF properties, but for higher accuracy, force fields specifically parameterized for MOFs, such as UFF4MOF and BTW-FF, are often employed.[9][10][11] Force field parameters can be derived from experimental data or high-level quantum mechanical calculations.[9]

-

Grand Canonical Monte Carlo (GCMC) Simulations: GCMC is the most common method for simulating gas adsorption and separation in MOFs.[12][13] In a GCMC simulation, the system is in contact with a reservoir of particles at a constant chemical potential, volume, and temperature, allowing for the prediction of adsorption isotherms and selectivities.[14]

-

Molecular Dynamics (MD) Simulations: MD simulations are used to study the dynamic behavior of MOFs, including framework flexibility, diffusion of guest molecules, and drug release mechanisms.[15] By solving Newton's equations of motion, MD simulations can provide insights into the time-dependent properties of the system.

Hybrid QM/MM Methods

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods offer a compromise between the accuracy of QM and the efficiency of MM. In this approach, a small, chemically active region of the MOF (e.g., a catalytic site) is treated with a high-level QM method, while the rest of the framework is described by a classical force field.[16] This allows for the study of chemical reactions and other electronic phenomena within the complex environment of the MOF.

Data Presentation: Properties of BTC-Based MOFs

The following tables summarize key quantitative data for several well-studied BTC-based MOFs.

Table 1: Structural Parameters of Selected BTC-Based MOFs

| MOF Name | Metal Ion | Formula | Crystal System | Lattice Parameter (a) (Å) | BET Surface Area (m²/g) | Pore Volume (cm³/g) |

| HKUST-1 (Cu-BTC) | Cu²⁺ | Cu₃(BTC)₂ | Cubic | 26.300 - 26.359 | 553 - 1944 | 0.404 - 0.62 |

| Fe-BTC (MIL-100(Fe)) | Fe³⁺ | Fe₃O(BTC)₂(H₂O)₃ | Cubic | - | 1009 | - |

| Zn-BTC | Zn²⁺ | Zn(BTC)·H₂O·3DMF | - | 9.5077 | 745.86 - 1021.59 | 0.401 - 0.411 |

| MOF-177 | Zn²⁺ | Zn₄O(BTB)₂ | Cubic | - | >4500 | 2.65 |

Note: BTB = 1,3,5-benzenetribenzoate. Data compiled from multiple sources.[3][8][12][16][17][18][19][20]

Table 2: Gas Adsorption Capacities of Selected BTC-Based MOFs

| MOF Name | Gas | Temperature (K) | Pressure (bar) | Adsorption Capacity (mmol/g) | Adsorption Capacity (wt%) |

| HKUST-1 (Cu-BTC) | CO₂ | 298 | 15 | 8.1 | - |

| HKUST-1 (Cu-BTC) | CH₄ | 298 | 15 | 4.6 | - |

| HKUST-1 (Cu-BTC) | N₂ | 298 | 15 | 2.4 | - |

| HKUST-1 (Cu-BTC) | H₂ | 77 | - | - | 1.6 - 1.63 |

| Fe-BTC | CO₂ | 298 | 1 | 0.7 | - |

| Fe-BTC | H₂ | 77 | 1 | 3.3 | - |

| MOF-177 | H₂ | 298 | 100 | - | 0.62 |

| MOF-177 | H₂ | 77 | 100 | - | 19.6 |

| MOF-177 | CO₂ | 298 | 45 | 35 | - |

Data compiled from multiple sources.[5][6][12][17][21]

Table 3: Drug Loading and Release in Selected BTC-Based MOFs

| MOF Name | Drug | Loading Capacity (wt%) | Release Conditions | % Released |

| Cu-BTC derivative | Ibuprofen (B1674241) | 25.50 | - | - |

| Fe-BTC (MIL-101(Fe)) | Doxorubicin | 24.5 | pH-responsive | - |

| Zn-BTC derivative | 5-Fluorouracil | - | pH-dependent | 86.5% after 24h at pH 5.0 |

Data compiled from multiple sources.[22][23]

Experimental Protocols

This section provides detailed methodologies for the synthesis and characterization of BTC-based MOFs.

Synthesis of HKUST-1 (Cu-BTC) via Solvothermal Method

Materials:

-

Copper(II) nitrate (B79036) trihydrate (Cu(NO₃)₂·3H₂O)

-

1,3,5-Benzenetricarboxylic acid (H₃BTC)

-

Sodium bicarbonate (NaHCO₃)

-

Ethanol (B145695) (96%)

-

Deionized water

Procedure:

-

Dissolve 2.38 mmol of H₃BTC and 7.14 mmol of NaHCO₃ in 150 mL of deionized water in a beaker.

-

In a separate beaker, dissolve 3.57 mmol of copper(II) nitrate trihydrate in 40 mL of ethanol.[24]

-

Add the copper nitrate solution dropwise to the H₃BTC solution while stirring at room temperature.[24]

-

Continue stirring the reaction mixture for 12 hours.[24]

-

Isolate the resulting blue precipitate by centrifugation.

-

Wash the product several times with deionized water and ethanol to remove any unreacted starting materials.

-

Dry the final product at 323 K for 2 hours.[24]

Synthesis of Fe-BTC (MIL-100(Fe))

A detailed protocol for the synthesis of Fe-BTC can be found in the literature, often involving the solvothermal reaction of an iron salt (e.g., iron(III) chloride) and H₃BTC in a suitable solvent like N,N-dimethylformamide (DMF).

Synthesis of Zn-BTC

Materials:

-

Zinc acetate (B1210297) dihydrate (Zn(Ac)₂·2H₂O)

-

1,3,5-Benzenetricarboxylic acid (H₃BTC)

-

Ethanol

-

Deionized water

Procedure:

-

Dissolve 2.1 mmol of Zn(Ac)₂·2H₂O in 4.22 mL of deionized water to form a clear solution.[8]

-

In a separate container, dissolve 2.5 mmol of H₃BTC in 8.34 mL of ethanol.[8]

-

Add the H₃BTC solution to the zinc acetate solution to form a homogeneous mixture.[8]

-

Transfer the resulting solution to a 50 mL Teflon-lined stainless steel autoclave.[8]

-

Heat the autoclave in an oven at 175 °C for 24 hours.[8]

-

After cooling to room temperature, collect the white precipitate by centrifugation.

-

Wash the product several times with absolute ethanol and deionized water.

-

Dry the final product under vacuum at 60 °C overnight.[8]

MOF Activation

Activation is a critical step to remove solvent molecules from the pores of the MOF, making the internal surface area accessible for adsorption. A common activation procedure involves heating the as-synthesized MOF under vacuum. For example, HKUST-1 is often activated by heating at a specific temperature (e.g., 150-200 °C) under high vacuum for several hours to remove coordinated water and solvent molecules.[1]

Gas Adsorption Measurements

Gas adsorption isotherms are typically measured using a volumetric or gravimetric sorption analyzer. The procedure generally involves:

-

Degassing the MOF sample under vacuum at an elevated temperature to remove any adsorbed species.

-

Introducing a known amount of the adsorbate gas into the sample cell at a specific temperature (e.g., 77 K for N₂ and H₂, 273 K or 298 K for CO₂).

-

Measuring the amount of gas adsorbed by the MOF at various equilibrium pressures.

-